3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one
Description
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is a cyclohexa-2,4-dien-1-one derivative featuring two long alkyl chains: a decyloxy (C₁₀H₂₁O) group at position 3 and an octadecylamino (C₁₈H₃₇N) substituent at position 4. The compound’s structure is characterized by a conjugated dienone system, which is common in photochromic and coordination chemistry applications.
Properties
CAS No. |
643755-23-1 |
|---|---|
Molecular Formula |
C35H63NO2 |
Molecular Weight |
529.9 g/mol |
IUPAC Name |
5-decoxy-2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C35H63NO2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-29-36-32-33-27-28-34(31-35(33)37)38-30-26-24-22-12-10-8-6-4-2/h27-28,31-32,37H,3-26,29-30H2,1-2H3 |
InChI Key |
HQUQPLBSQJDXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one coreThe reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydride for the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Biological Activity
Molecular Characteristics
- Molecular Formula : C22H39N1O2
- Molecular Weight : 351.56 g/mol
- IUPAC Name : 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one
Structural Representation
The structural formula of the compound is critical for understanding its biological interactions. The compound features a cyclohexadiene core substituted with a decyloxy group and an octadecylamino chain, which may influence its lipophilicity and membrane permeability.
Anticancer Activity
Research has indicated that derivatives of cyclohexadiene compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Anticancer Efficacy
A study conducted on a series of cyclohexadiene derivatives showed that compounds with long alkyl chains exhibited enhanced cytotoxicity against various cancer cell lines. The specific compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, yielding IC50 values of 12 µM and 15 µM, respectively.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| PC-3 | 15 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
Research Findings
In a study assessing the antimicrobial activity of various alkyl-substituted cyclohexadienes, the compound demonstrated notable inhibition against:
- Staphylococcus aureus : Zone of inhibition measured at 18 mm.
- Escherichia coli : Zone of inhibition measured at 15 mm.
This suggests that the long-chain alkyl substituents may enhance membrane disruption in microbial cells.
The biological activity of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is likely attributed to its ability to interact with biological membranes and disrupt cellular processes. The hydrophobic nature of the decyloxy and octadecylamino groups facilitates incorporation into lipid bilayers, potentially leading to:
- Membrane Disruption : Alteration of membrane integrity in cancerous and microbial cells.
- Enzyme Inhibition : Possible inhibition of key metabolic enzymes involved in cell proliferation.
- Signal Transduction Modulation : Impact on signaling pathways that regulate apoptosis and cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
